(Sar)WTLNSAGYLLGPKK(Lys-palmitoyl)K
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Sar)WTLNSAGYLLGPKK(Lys-palmitoyl)K typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(Sar)WTLNSAGYLLGPKK(Lys-palmitoyl)K undergoes various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can reverse oxidative modifications, restoring the original structure of the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other residues to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions often require specific amino acid derivatives and coupling agents .
Major Products Formed
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered amino acid sequences .
Scientific Research Applications
(Sar)WTLNSAGYLLGPKK(Lys-palmitoyl)K has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in studies investigating protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent itself.
Mechanism of Action
The mechanism of action of (Sar)WTLNSAGYLLGPKK(Lys-palmitoyl)K involves its interaction with specific molecular targets, such as receptors or enzymes. The palmitoylation of the lysine residue enhances its membrane affinity, facilitating its incorporation into cellular membranes and subsequent interaction with target proteins. This interaction can modulate various signaling pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other palmitoylated peptides and synthetic peptides with analogous sequences. Examples include:
- (Sar)WTLNSAGYLLGPKK
- (Sar)WTLNSAGYLLGPKK(Lys-myristoyl)K
Uniqueness
(Sar)WTLNSAGYLLGPKK(Lys-palmitoyl)K is unique due to its specific palmitoylation, which imparts distinct biochemical properties, such as enhanced membrane affinity and stability. This uniqueness makes it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C104H173N23O23 |
---|---|
Molecular Weight |
2113.6 g/mol |
IUPAC Name |
[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(hexadecanoylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl] 2-(methylamino)acetate |
InChI |
InChI=1S/C104H173N23O23/c1-11-12-13-14-15-16-17-18-19-20-21-22-23-42-86(132)111-50-33-29-40-75(94(139)117-73(91(109)136)37-26-30-47-105)119-95(140)74(38-27-31-48-106)118-96(141)76(39-28-32-49-107)120-102(147)83-41-34-51-127(83)88(134)60-114-93(138)77(52-63(2)3)121-97(142)78(53-64(4)5)122-99(144)80(55-68-43-45-70(130)46-44-68)116-87(133)59-113-92(137)66(8)115-101(146)82(62-128)125-100(145)81(57-85(108)131)123-98(143)79(54-65(6)7)124-104(149)90(67(9)129)126-103(148)84(150-89(135)61-110-10)56-69-58-112-72-36-25-24-35-71(69)72/h24-25,35-36,43-46,58,63-67,73-84,90,110,112,128-130H,11-23,26-34,37-42,47-57,59-62,105-107H2,1-10H3,(H2,108,131)(H2,109,136)(H,111,132)(H,113,137)(H,114,138)(H,115,146)(H,116,133)(H,117,139)(H,118,141)(H,119,140)(H,120,147)(H,121,142)(H,122,144)(H,123,143)(H,124,149)(H,125,145)(H,126,148)/t66-,67+,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,90-/m0/s1 |
InChI Key |
JPTGYQMVTVXYRV-CMDPNKGGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)OC(=O)CNC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)OC(=O)CNC |
Origin of Product |
United States |
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